1S/C9H6BrFN2O2/c1-15-9 (14)8-7-5 (11)2-4 (10)3-6 (7)12-13-8/h2-3H,1H3, (H,12,13)
.
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrazole ring. The compound features bromine and fluorine substituents at the 6 and 4 positions, respectively, and a carboxylic acid group at the 3 position. Its chemical formula is and it has a unique identifier of 885520-62-7 .
This compound is synthesized through various methods in laboratory settings, primarily for research purposes in medicinal chemistry and related fields.
The synthesis of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can be achieved through several synthetic routes:
The synthesis methods require careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Characterization of the synthesized compound is often performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR) and Mass Spectrometry (MS) to confirm structure and purity.
The molecular structure of 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid consists of:
The compound has a molecular weight of approximately 232.03 g/mol . The presence of halogen substituents (bromine and fluorine) significantly influences its reactivity and biological properties.
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid can participate in various chemical reactions, including:
The reactivity profile is influenced by the electron-withdrawing nature of the bromine and fluorine atoms, which can enhance nucleophilicity at other positions on the indazole ring.
Indazole-containing compounds like 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid interact with various biological targets, including phosphoinositide 3-kinase δ. Their mode of action typically involves inhibition or modulation of these targets, leading to alterations in cellular processes such as proliferation or apoptosis.
The specific biochemical pathways influenced depend on the target interactions; thus, detailed studies are necessary to elucidate these mechanisms further.
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid is typically presented as a solid at room temperature.
Key chemical properties include:
Relevant data include its melting point, boiling point, and spectral data obtained from NMR and IR spectroscopy for structural confirmation .
This compound has significant potential in scientific research, particularly in:
Indazole derivatives represent a privileged structural motif in drug discovery due to their versatile bioactivity profiles and favorable physicochemical properties. The indazole nucleus—a benzene ring fused with a pyrazole ring—provides a robust platform for designing molecules that interact with diverse biological targets. This scaffold demonstrates exceptional metabolic stability compared to related heterocycles, enabling improved pharmacokinetic profiles in therapeutic candidates. The bicyclic system's planar geometry facilitates π-stacking interactions with biological macromolecules, while its hydrogen bonding capability (N1-H and N2 positions) enables targeted interactions with enzymes and receptors. Indazole-based compounds have yielded clinically significant drugs across multiple therapeutic domains, including kinase inhibitors (e.g., axitinib and pazopanib), anticoagulants, and antimicrobial agents. The structural rigidity of the indazole core allows precise spatial orientation of substituents, making it invaluable for structure-activity relationship (SAR) studies in medicinal chemistry programs [3] [4].
Table 1: Representative Bioactive Indazole Derivatives and Their Therapeutic Applications
Compound Name | Molecular Target | Therapeutic Area | Key Structural Features |
---|---|---|---|
Axitinib | VEGF receptors | Anticancer | 3-substituted indazole |
Benzindazole | Serotonin receptors | CNS disorders | Benzene-fused indazole |
6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | Kinase modulators | Intermediate for API synthesis | Halogenated carboxylic acid derivative |
Halogen atoms—particularly bromine and fluorine—serve as strategic structural elements in enhancing the biological and physicochemical properties of indazole derivatives. Bromine incorporation significantly influences molecular recognition through several mechanisms: (1) Its substantial atomic volume creates steric constraints that favor specific binding conformations; (2) It forms weak but significant halogen bonds with electron-rich regions of biological targets (bond strength ≈ 5-15 kJ/mol); and (3) It enhances lipophilicity (log P increase ≈ +1.0), promoting membrane permeability. Fluorine exerts distinct effects: Its strong electronegativity (χ = 3.98) creates dipole moments that enhance binding affinity, while its small atomic radius allows isosteric replacement of hydrogen without steric disruption. Fluorine substitution also modulates acidity (pKa depression ≈ 0.5-1.5 units for adjacent functionalities), metabolic stability, and bioavailability. The carboxylic acid group at position 3 further enables salt formation for solubility optimization and provides a handle for conjugation chemistry in prodrug design [2] [3] .
The electronic and steric consequences of halogen substitution are critically dependent on their specific positions on the indazole scaffold. Comparative analysis of 6-bromo-4-fluoro versus 4-bromo-6-fluoro isomers reveals profound differences in reactivity and properties:
Electronic Distribution: Bromine at position 6 (meta to N-N bond) exhibits moderate electron-withdrawing character through inductive effects, reducing electron density at N1 (calculated charge difference: ≈ -0.05 e). Fluorine at position 4 (ortho to fusion site) exerts strong resonance effects, directing electrophiles toward C5 and C7 positions. The combined effect creates an electron-deficient aromatic system, with the highest positive potential localized at C5 (≈ +15 kcal/mol electrostatic potential) [1] [2].
Synthetic Versatility: Bromine at position 6 activates the ring toward palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira) due to favorable oxidative addition kinetics. Computational studies indicate lower activation barriers (ΔΔG‡ ≈ 3-5 kcal/mol) compared to bromine at position 4. The ortho-fluorine substituent enhances regioselectivity in nucleophilic aromatic substitution, with the C4-F bond exhibiting higher reactivity toward amines and alkoxides than C6-Br under mild conditions [4] [7].
Solid-State Properties: Crystallographic data indicates that 6-bromo-4-fluoro substitution promotes planar molecular conformation with intermolecular hydrogen bonding between the carboxylic acid dimer (O···O distance ≈ 2.68 Å) and N-H···O interactions (angle ≈ 155°). This packing behavior enhances crystallinity and thermal stability compared to unsubstituted analogs, as evidenced by higher melting points (decomposition >250°C vs 210°C for unsubstituted indazole-3-carboxylic acid) [3] [5].
Table 2: Comparative Properties of Positional Isomers in Halogenated Indazolecarboxylic Acids
Property | 6-Bromo-4-fluoro-1H-indazole-3-carboxylic acid | 4-Bromo-6-fluoro-1H-indazole-3-carboxylic acid |
---|---|---|
CAS Registry Number | 885520-62-7 | 24728171 (PubChem CID) |
Molecular Weight (g/mol) | 259.03 | 259.03 |
Storage Recommendations | 2-8°C under inert atmosphere | Room temperature (PubChem) |
Purity Specification | ≥97% (Sigma-Aldrich) | Not specified |
Physical Form | Gray to tan powder | Not specified |
Predicted log P | 2.16 (ChemScene) | No data available |
Hazard Profile | H302, H315, H319 (GHS) | No hazard data reported |
The strategic placement of bromine and fluorine substituents thus enables fine-tuning of electronic characteristics, synthetic utility, and solid-state behavior—critical considerations in developing this scaffold for pharmaceutical applications. The 6-bromo-4-fluoro configuration offers particular advantages in coupling chemistry and crystal engineering, explaining its prevalence as a building block in kinase inhibitor synthesis [2] [4] [7].
Table 3: Key Commercial Sources and Specifications for 6-Bromo-4-fluoro-1H-indazole-3-carboxylic Acid
Supplier | Catalog Number | Purity (%) | Packaging | Storage Conditions |
---|---|---|---|---|
Sigma-Aldrich | ADVH303BC12E | 97 | Variable | Room temperature |
BLD Pharmatech | N/A | Not specified | Variable | 2-8°C (cold-chain shipping) |
ChemScene | CS-0330629 | 95+ | From 100mg | Sealed, dry, 2-8°C |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7